InChI=1S/C10H15NO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,7,11H2,1-2H3
.
(3-Isopropoxyphenyl)methanamine can be sourced from various chemical suppliers, such as Sigma-Aldrich and BenchChem, where it is listed with a unique CAS number (26066-15-9) for identification purposes. This compound falls under the broader category of aromatic amines, which are characterized by their stability and reactivity due to the presence of the aromatic ring.
The synthesis of (3-Isopropoxyphenyl)methanamine typically involves several steps, primarily focusing on the formation of the isopropoxy group on the phenyl ring followed by amination. A common method includes:
Technical parameters such as temperature, pressure, and reaction time are critical for optimizing yield and purity. For instance, reactions may typically be conducted at temperatures ranging from 50°C to 150°C depending on the specific reagents used.
The molecular structure of (3-Isopropoxyphenyl)methanamine can be depicted as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure, revealing characteristic peaks corresponding to the aromatic protons and the methylene protons adjacent to the amine.
(3-Isopropoxyphenyl)methanamine can participate in several chemical reactions, including:
These reactions are influenced by factors such as solvent choice, temperature, and concentration of reactants.
The mechanism of action for (3-Isopropoxyphenyl)methanamine primarily relates to its reactivity as an amine. In biological systems, it may interact with various receptors or enzymes due to its structural similarity to neurotransmitters or other biologically active molecules.
For example, in pharmacological contexts, it may inhibit certain enzyme activities or modulate receptor functions through competitive binding mechanisms. Detailed kinetic studies would be necessary to elucidate specific interactions and affinities.
The physical and chemical properties of (3-Isopropoxyphenyl)methanamine include:
These properties are crucial for determining suitable applications in synthesis and pharmaceuticals.
(3-Isopropoxyphenyl)methanamine has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: